5-Thiocyanato-2'-deoxyuridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11N3O5S |
|---|---|
Molecular Weight |
285.28 g/mol |
IUPAC Name |
[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl] thiocyanate |
InChI |
InChI=1S/C10H11N3O5S/c11-4-19-7-2-13(10(17)12-9(7)16)8-1-5(15)6(3-14)18-8/h2,5-6,8,14-15H,1,3H2,(H,12,16,17)/t5-,6+,8+/m0/s1 |
InChI Key |
GOVKUNCYSORXMO-SHYZEUOFSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)SC#N)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)SC#N)CO)O |
Synonyms |
5-thiocyanato-2'-deoxyuridine |
Origin of Product |
United States |
Synthetic Methodologies for 5 Thiocyanato 2 Deoxyuridine and Its Analogs
Direct Thiocyanation Strategies
Direct functionalization of the C-5 position of the pyrimidine (B1678525) ring of 2'-deoxyuridine (B118206) offers the most straightforward route to 5-thiocyanato-2'-deoxyuridine. This approach relies on electrophilic substitution reactions using a suitable thiocyanating agent.
The direct synthesis of this compound (SCNdU) from its parent nucleoside, 2'-deoxyuridine, is a well-established method. rsc.orgrsc.org This electrophilic substitution reaction provides a direct pathway to the desired compound, avoiding the more complex multi-step processes that involve building the nucleoside from a pre-modified pyrimidine base. rsc.org
A common procedure involves reacting 2'-deoxyuridine with a thiocyanating agent in a suitable solvent. rsc.orgnih.gov In a key 1972 study, 2'-deoxyuridine was treated with thiocyanogen (B1223195) chloride in glacial acetic acid. rsc.org This reaction yielded this compound with a reported yield of 55% and a melting point of 183-184.5°C after recrystallization from ethanol. rsc.org This direct thiocyanation has since become a foundational step in the synthesis of more complex derivatives, including phosphoramidites for oligonucleotide synthesis. ucl.ac.uk The reaction is also applicable to other uridine (B1682114) derivatives; for instance, using 2',3',5'-triacetyluridine (B224686) as the precursor can lead to a near-quantitative yield (96%) of the corresponding 5-thiocyanato product. rsc.org
Table 1: Direct Thiocyanation of Uridine Precursors
| Precursor | Thiocyanating Agent | Solvent | Yield | Reference |
|---|---|---|---|---|
| 2'-Deoxyuridine | Thiocyanogen chloride | Glacial Acetic Acid | 55% | rsc.org |
| Uridine | Thiocyanogen chloride | Glacial Acetic Acid | 48% | rsc.org |
For convenience and safety, the highly reactive thiocyanating agent, thiocyanogen chloride (ClSCN), is typically generated in situ immediately before its use in nucleoside functionalization. rsc.orgmostwiedzy.pl This method avoids the isolation and storage of the unstable reagent.
The standard procedure involves the reaction of a chloride source with a thiocyanate (B1210189) salt in an anhydrous solvent. rsc.orgnih.gov In one established method, dry chlorine gas is bubbled through a cooled solution of glacial acetic acid, to which dry potassium thiocyanate (KSCN) is then added. rsc.org The mixture is stirred to allow for the formation of thiocyanogen chloride before the nucleoside precursor is introduced. rsc.orgnih.gov
An alternative and widely used approach employs N-chlorosuccinimide (NCS) as the chlorine source and ammonium (B1175870) thiocyanate (NH₄SCN) as the thiocyanate source. jchemlett.comjchemlett.com This combination is considered a milder and more practical method for the thiocyanation of various aromatic and heteroaromatic compounds, including indoles and anilines. jchemlett.come-journals.in The reaction between NCS and NH₄SCN generates the electrophilic thiocyanating species directly in the reaction mixture, which then efficiently reacts with the electron-rich C-5 position of the pyrimidine ring. jchemlett.com The use of cyclohexene (B86901) is often employed at the end of the reaction to quench any excess thiocyanating agent. mostwiedzy.pl
Synthesis from 2'-Deoxyuridine Precursors
Derivatization and Functional Group Transformations
The thiocyanato group at the C-5 position is a versatile functional handle that can be readily converted into other useful moieties, significantly expanding the utility of this compound.
The thiocyanato group is easily reduced to the corresponding thiol (mercaptan), yielding 5-mercapto-2'-deoxyuridine. rsc.orggla.ac.uk This transformation is valuable as the thiol group is a highly reactive nucleophile that can be used for site-specific labeling of DNA with various tags, such as fluorescent dyes or cross-linking agents. nih.govsoton.ac.uk
The reduction is typically achieved under mild conditions using a reducing agent like dithiothreitol (B142953) (DTT). ucl.ac.ukmostwiedzy.plgla.ac.uk In one reported procedure, this compound is treated with DTT in a buffered solution (e.g., 0.1 M EDTA buffer, pH 7.7-7.8) at room temperature or slightly elevated temperatures (55°C). ucl.ac.ukgla.ac.uk The reaction proceeds by nucleophilic displacement of the cyanide group by the thiol groups of DTT, resulting in the formation of the desired 5-mercapto-2'-deoxyuridine. gla.ac.uk Yields for this reduction step are generally good, with one study reporting a 75.3% yield. gla.ac.uk Other reducing agents, such as sodium dithionite (B78146) in the presence of mercaptoethanol, have also been successfully employed. rsc.org
To incorporate this compound into a growing DNA chain during automated solid-phase synthesis, it must first be converted into its 3'-O-phosphoramidite derivative. ucl.ac.uksoton.ac.uk This process involves a multi-step synthesis that protects the 5'-hydroxyl group and activates the 3'-hydroxyl group for coupling.
The synthesis typically starts with the direct thiocyanation of 2'-deoxyuridine as described previously. ucl.ac.uk The resulting this compound is then reacted with 4,4'-dimethoxytrityl chloride (DMT-Cl) in the presence of a base like pyridine (B92270) to selectively protect the 5'-hydroxyl group. ucl.ac.uk This step yields 5'-O-(4,4'-Dimethoxytrityl)-5-thiocyanato-2'-deoxyuridine.
The final step is phosphitylation of the 3'-hydroxyl group. The 5'-O-DMT protected nucleoside is reacted with a phosphitylating agent, most commonly 2-cyanoethyl-N,N-diisopropyl chlorophosphoramidite, in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA). ucl.ac.ukgoogle.com This reaction yields the target phosphoramidite (B1245037), 5'-O-(4,4'-Dimethoxytrityl)-5-thiocyanato-2'-deoxyuridine-3'-O-(2-cyanoethyl N,N'-diisopropylphosphoramidite). This phosphoramidite can then be used in standard automated DNA synthesizers with coupling yields comparable to standard phosphoramidites (>96%). google.com The thiocyanato group remains stable throughout the oligonucleotide synthesis and deprotection steps and can be unmasked to the reactive thiol when needed. ucl.ac.uk
Table 2: Key Steps in Phosphoramidite Synthesis
| Step | Starting Material | Key Reagent(s) | Product | Reference |
|---|---|---|---|---|
| Thiocyanation | 2'-Deoxyuridine | Thiocyanogen chloride (in situ) | This compound | ucl.ac.uk |
| 5'-Hydroxyl Protection | This compound | DMT-Cl, Pyridine | 5'-O-DMT-5-thiocyanato-2'-deoxyuridine | ucl.ac.uk |
Conversion to 5-Mercapto-2'-deoxyuridine via Reduction
Preparation of Deuterated Analogs (e.g., C6-Deuterated 5-Thiocyanatouracil)
The synthesis of isotopically labeled analogs, such as C6-deuterated 5-thiocyanatouracil, is crucial for mechanistic studies, particularly in fields like radiation chemistry to investigate electron-induced reactions without interference from adjacent protons. nih.govnih.gov
The preparation of C6-deuterated 5-thiocyanatouracil (6-D-SCNU) follows a similar strategy to the non-deuterated version but starts with a deuterated precursor. nih.gov The synthesis begins with uracil-6-d₁, which is added to a solution of chlorothiocyanate (ClSCN) generated in situ. nih.gov The in situ generation is performed by adding dried potassium thiocyanate (KSCN) to a solution of chlorine gas in dry acetic acid. The mixture is stirred, and then uracil-6-d₁ is added. The reaction proceeds at room temperature, substituting the C-5 hydrogen with the thiocyanato group. After the reaction is complete, the solution is filtered and evaporated, and the residue is extracted to yield the final product, 5-thiocyanato-6-d₁-uracil. nih.gov This method provides a direct route to the specifically labeled compound needed for detailed ESR (Electron Spin Resonance) and product analysis studies. nih.govnih.gov
Molecular and Cellular Mechanisms of Action of 5 Thiocyanato 2 Deoxyuridine
Electron-Induced Dissociation and Radical Chemistry
The radiosensitizing effect of SCNdU is primarily initiated by its reaction with excess electrons produced during the radiolysis of water upon exposure to ionizing radiation. semanticscholar.org This interaction leads to a cascade of chemical events, including bond cleavages and the formation of highly reactive radical species.
Formation of Uracil-C5-Thiyl Radicals (dU-5-S•) via S-CN Bond Cleavage
Upon attachment of an excess electron, SCNdU forms an initial π-anion radical (SCNdU•−), where the additional electron is located on the uracil (B121893) base. nih.govnih.gov This transient species is unstable and undergoes dissociative electron attachment (DEA). nih.govmostwiedzy.pl Experimental studies using low-temperature electron spin resonance (ESR) spectroscopy have demonstrated that the predominant degradation pathway for SCNdU•− is the cleavage of the S-CN bond within the thiocyanate (B1210189) substituent. nih.govnih.gov This bond scission results in the formation of a uracil-C5-thiyl radical (dU-5-S•) and a cyanide anion (CN−). nih.govrsc.org
The formation of the dU-5-S• radical is a critical step in the mechanism of SCNdU. nih.gov This thiyl radical is a key reactive intermediate responsible for subsequent damaging reactions. nih.govrsc.org
Investigation of Competing Radical Pathways and Uracilyl Radical (dU•) Production
While the formation of the dU-5-S• radical is the dominant pathway, a competing reaction involving the cleavage of the C5-S bond also occurs, although to a much lesser extent. nih.govnih.gov This alternative pathway leads to the formation of a σ-type uracilyl radical (dU•) and a thiocyanate anion (SCN−). nih.gov
Studies combining HPLC and LC-MS/MS analyses of γ-irradiated aqueous solutions of SCNdU have quantified the relative yields of these two competing pathways. The results show that the formation of the dU-5-S• radical is favored over the production of the dU• radical by a ratio of approximately 10 to 1. nih.govnih.govrsc.org This indicates that S-CN bond cleavage is the significantly preferred dissociation channel. nih.gov
Theoretical calculations using Density Functional Theory (DFT) provide further insight into the energetics of these competing pathways. The activation barrier for S-CN bond cleavage in the SCNdU•− radical anion is calculated to be 4.0 kcal/mol, which is more than twofold lower than the 8.7 kcal/mol activation barrier for C5-S bond cleavage. nih.govnih.govrsc.org Furthermore, the formation of dU-5-S• and CN− is thermodynamically favored by over 15 kcal/mol (ΔG) compared to the formation of dU• and SCN−. nih.govnih.govrsc.org
| Parameter | S-CN Bond Cleavage | C5-S Bond Cleavage | Reference |
| Product Radicals | dU-5-S• + CN⁻ | dU• + SCN⁻ | nih.govnih.gov |
| Relative Yield | ~90% | ~10% | nih.gov |
| Activation Barrier (kcal/mol) | 4.0 | 8.7 | nih.govnih.govrsc.org |
| Thermodynamic Favorability (ΔG, kcal/mol) | >15 (more favorable) | nih.govnih.govrsc.org |
Analysis of Excess Electron Attachment Processes
The initial step in the activation of SCNdU is the attachment of an excess electron. nih.gov These electrons can be generated through various means, including γ-irradiation of aqueous solutions, which produces hydrated electrons (e_aq⁻). acs.org The nucleobase of SCNdU acts as a scavenger for these electrons, a reaction that occurs at near diffusion-controlled rates. acs.org
The process of electron attachment can lead to the formation of different types of anionic states. One is a dipole-bound (DB) anion, where the extra electron is held by the dipole moment of the molecule with minimal geometric distortion. acs.org Another is the formation of a π-anion radical, as seen with SCNdU, where the electron occupies a π* orbital of the uracil base. nih.govacs.org This initial π-anion radical is a temporary negative ion (TNI) that can then dissociate, leading to the bond cleavages described above. acs.org
Interactions with Nucleic Acids and DNA Damage Induction
Once incorporated into DNA, SCNdU can act as a potent radiosensitizer, amplifying the damage caused by ionizing radiation. semanticscholar.orgnih.gov Its ability to generate reactive radicals in close proximity to the DNA backbone is key to its efficacy.
Studies on DNA Incorporation and Localization
Once localized within the DNA strand, the SCNdU nucleoside is positioned to inflict maximum damage upon activation by ionizing radiation. The radicals generated from its dissociation are formed directly within the DNA structure, increasing the probability of reacting with nearby DNA components.
Formation of DNA Crosslinks (Intra-strand and Inter-strand Dimerization)
The primary radical species generated from SCNdU, the uracil-C5-thiyl radical (dU-5-S•), is highly reactive and plays a central role in DNA damage. nih.gov Unlike aryl thiyl radicals, which are not efficient at abstracting hydrogen atoms, the dU-5-S• radical has a strong propensity to dimerize. nih.gov This dimerization can lead to the formation of stable dU-5S-5S-dU products. nih.govnih.gov
When SCNdU is incorporated into DNA, this dimerization capacity of the dU-5-S• radical translates into the formation of DNA crosslinks. nih.govrsc.org These crosslinks can be of two types:
Intra-strand crosslinks: Dimerization between two SCNdU-derived radicals on the same DNA strand. nih.gov
Inter-strand crosslinks: Dimerization between two SCNdU-derived radicals on opposite strands of the DNA double helix. nih.gov
Induction of DNA Double-Strand Breaks (DSBs)
5-Thiocyanato-2'-deoxyuridine (SCNdU) has been identified as a potential radiosensitizer, a compound that makes tumor cells more susceptible to radiation therapy. wikipedia.org Its mechanism is closely related to that of other uracil analogues like 5-bromo-2'-deoxyuridine (B1667946) (BrdU). wikipedia.orgpsu.edu The core mechanism involves the compound's incorporation into DNA, followed by its reaction with low-energy electrons, which are generated in large numbers during water radiolysis from ionizing radiation. wikipedia.orgpsu.edu
Upon attachment of an electron, the SCNdU molecule becomes a radical anion (SCNdU•⁻), which is unstable. This anion predominantly (in 90% of cases) cleaves at the S-CN bond, leading to the formation of a highly reactive uracil-5-thiol radical (U-5-S•). psu.edu This species is capable of inducing both intra- and inter-strand DNA crosslinks, as well as DNA-protein crosslinks through the formation of S-S dimers. psu.edu In a smaller fraction of reactions (10%), the radical anion cleaves at the C5-S bond, producing the uracil-5-yl radical (U•), the same highly reactive species responsible for the radiosensitizing effects of BrdU. psu.edu The uracil-5-yl radical can abstract a hydrogen atom from an adjacent sugar residue in the DNA backbone, a secondary process that ultimately culminates in a DNA strand break. wikipedia.orgpsu.edu DNA double-strand breaks are among the most lethal forms of DNA damage, as even a single unrepaired DSB can trigger cell death or lead to genomic instability. neb.com
Cellular Responses and Pathway Modulation
The DNA damage induced by this compound triggers a cascade of cellular responses, including halting the cell cycle to allow for repair and, if the damage is too severe, initiating programmed cell death.
Cell Cycle Regulation and Progression Modulation (e.g., G2/M phase arrest)
As a consequence of the DNA damage it helps to create, SCNdU has been shown to modulate the cell cycle. Studies on its radiosensitizing properties indicate an arrest of cells in the G2/M phase of the cell cycle. mdpi.com The G2/M checkpoint is a critical control point that prevents cells with damaged DNA from entering mitosis, thereby avoiding the propagation of genetic errors. embopress.org
The general mechanism for G2/M arrest often involves the p53 tumor suppressor protein. nih.gov In response to DNA damage, p53 levels rise, which in turn induces the expression of the cyclin-dependent kinase (CDK) inhibitor p21. embopress.orgnih.gov p21 then inhibits the activity of the cdc2/cyclin B1 complex, which is the essential engine that drives a cell from the G2 phase into mitosis. embopress.orgnih.gov By inhibiting this complex, the cell is effectively arrested in the G2/M phase, providing a window for DNA repair mechanisms to act. embopress.org For example, studies with other compounds show that down-regulation of cyclin B1 is well-correlated with G2/M arrest. nih.gov
Histone H2A.X Phosphorylation as a Marker of DNA Damage Response
One of the earliest and most sensitive markers of DNA double-strand breaks is the phosphorylation of a variant of histone H2A, known as H2A.X. nih.govmdpi.com When a DSB occurs, kinases such as ATM, ATR, and DNA-PK are activated and rapidly phosphorylate H2A.X at serine 139. mdpi.comnih.gov This phosphorylated form, called gamma-H2A.X (γH2A.X), accumulates in large domains of chromatin around the break site, forming distinct nuclear foci. mdpi.com
These γH2A.X foci serve as docking sites, recruiting a host of proteins involved in the DNA damage response and repair. mdpi.com The number of foci correlates well with the number of DSBs, making it a reliable quantitative marker of DNA damage. nih.gov In studies on PC3 prostate cancer cells, treatment with SCNdU in combination with 2 Gy of radiation resulted in a significant increase in γH2A.X levels compared to radiation alone. nih.govjcancer.org This demonstrates that SCNdU enhances the level of DNA damage induced by radiation. wikipedia.org
| Treatment Condition | Mean γH2A.X Foci per Nucleus (± SD) | Statistical Significance (vs. Radiation Alone) |
|---|---|---|
| Radiation Alone (2 Gy) | 22.5 ± 6.3 | N/A |
| SCNdU + Radiation (2 Gy) | 28.1 ± 7.7 | p < 0.05 |
Data derived from immunofluorescence staining in PC3 cells 24 hours after treatment, as reported in studies on the radiosensitizing properties of SCNdU. wikipedia.org
Mechanisms of Apoptosis Induction
When DNA damage is extensive and cannot be repaired, the cell initiates a program of self-destruction called apoptosis. Treatment with SCNdU in conjunction with radiation has been shown to lead to the induction of apoptosis. nih.gov Apoptosis proceeds through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. nih.govmdpi.com Both pathways converge on the activation of a family of proteases called caspases. mdpi.comyoutube.com
The extrinsic pathway is triggered by external signals, such as the binding of ligands like TRAIL to death receptors on the cell surface, leading to the activation of initiator caspase-8. nih.govresearchgate.net
The intrinsic pathway is initiated by internal stress, such as DNA damage. researchgate.net This stress leads to the activation of pro-apoptotic proteins from the Bcl-2 family, which alter the permeability of the mitochondrial outer membrane. mdpi.com This results in the release of cytochrome c from the mitochondria into the cytosol. nih.govyoutube.com In the cytosol, cytochrome c binds to the protein Apaf-1, forming a multi-protein complex called the apoptosome, which activates initiator caspase-9. nih.gov
Both initiator caspases, caspase-8 and caspase-9, go on to activate executioner caspases, such as caspase-3 and caspase-7. mdpi.com These executioner caspases are responsible for the systematic dismantling of the cell, cleaving key structural proteins and activating enzymes that fragment DNA, leading to the characteristic morphological changes of apoptosis. youtube.comresearchgate.net The G2/M arrest induced by DNA damage is often a precursor to apoptosis, with the sustained activity of proteins like p53 contributing to the activation of the intrinsic pathway. nih.gov
Enzymatic Interactions and Biochemical Pathways
The biological activity of this compound begins with its interaction with the enzymes responsible for DNA and RNA synthesis.
Effects on DNA and RNA Synthesis Enzymes
As a C5-modified analogue of 2'-deoxyuridine (B118206), SCNdU interacts with several key enzymes in nucleic acid metabolism. nih.govasm.org Its primary mode of action as a radiosensitizer requires its incorporation into DNA. This is accomplished by DNA polymerases , which recognize the deoxyuridine nucleoside and incorporate its corresponding triphosphate form into the replicating DNA strand in place of thymidine (B127349). mdpi.comnih.gov The ability of DNA polymerases to tolerate C5-modified uracil analogues is well-documented, although the efficiency of incorporation can vary depending on the specific polymerase and the nature of the C5 substituent. nih.gov
Furthermore, the phosphorylated form of a closely related compound, 5-cyano-2'-deoxyuridine, is a potent competitive inhibitor of thymidylate synthase . nih.gov This enzyme catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a rate-limiting step in the de novo synthesis of DNA precursors. wikipedia.orgpsu.edu Inhibition of thymidylate synthase depletes the cellular pool of dTMP, which can disrupt DNA synthesis and repair, promoting cell death. wikipedia.org
Potential as Antimetabolite Analogs within Nucleotide Metabolism (General Relevance)
Antimetabolites are chemical compounds that obstruct the use of a metabolite, which is a substance essential for normal metabolism. wikipedia.org These agents are often structurally similar to the metabolite they interfere with, enabling them to act as competitive inhibitors in key biochemical pathways. wikipedia.org Within cancer therapy, antimetabolites that are analogs of purine (B94841) or pyrimidine (B1678525) nucleosides are a crucial class of drugs. nih.govresearchgate.net These molecules mimic the natural building blocks of DNA and RNA. wikipedia.org Their mechanism of action generally involves interfering with DNA production, which in turn halts cell division and the growth of tumors. wikipedia.org Because cancer cells typically divide more rapidly than normal cells, they are disproportionately harmed by the inhibition of cell division. wikipedia.org
Nucleoside-based antimetabolites can exert their effects through several mechanisms. They can be phosphorylated to their active triphosphate forms and then compete with natural deoxynucleotides for incorporation into DNA by DNA polymerases. wikipedia.orgresearchgate.net Once incorporated, they can terminate DNA chain elongation or lead to a dysfunctional DNA strand. Alternatively, their phosphorylated metabolites can inhibit essential enzymes involved in the de novo and salvage pathways of nucleotide synthesis. nih.gov Key enzymes in nucleotide metabolism that are often upregulated in tumor cells and targeted by these analogs include thymidylate synthase, ribonucleotide reductase, and DNA polymerases. nih.gov By targeting these anabolic enzymes, the malignant phenotype may be suppressed. nih.gov
This compound (SCNdU) is a structural analog of the natural pyrimidine nucleoside, 2'-deoxyuridine. nih.govdrugbank.com As such, it has the potential to function as an antimetabolite by interfering with pyrimidine nucleotide metabolism. Its structural similarity allows it to be recognized by cellular machinery that processes natural nucleosides. This can include cellular uptake mechanisms and enzymatic pathways responsible for nucleotide synthesis. medchemexpress.com
The potential for SCNdU to be incorporated into DNA is supported by extensive research on other 5-substituted 2'-deoxyuridine analogs, such as 5-bromo-2'-deoxyuridine (BrdU) and 5-ethynyl-2'-deoxyuridine (B1671113) (EdU). researchgate.netahajournals.org These compounds are widely used in research to label proliferating cells, a process that relies on their uptake and incorporation into newly synthesized DNA during the S phase of the cell cycle. researchgate.netahajournals.org The enzymatic incorporation of such analogs into DNA is a well-established principle. acs.org For instance, SCNdU can be chemically synthesized into a phosphoramidite (B1245037) form, which is a necessary step for its inclusion in oligonucleotide synthesis, demonstrating its compatibility with the process of building nucleic acid chains. soton.ac.ukgoogle.com
Once incorporated into DNA or while present as a nucleoside or nucleotide, the thiocyanate group at the 5-position of the pyrimidine ring gives SCNdU unique chemical properties. Research has shown that SCNdU is a potential radiosensitizer. nih.govmdpi.com Upon exposure to radiation, it can undergo dissociative electron attachment. nih.govresearchgate.net This process involves the cleavage of the S-CN bond, leading to the formation of a highly reactive uracil-C5-thiyl radical (dU-5-S•). nih.govnih.gov This radical species can then react further, notably by dimerizing to form a dU-5S-5S-dU product, which could induce DNA intra- and inter-strand crosslinks, as well as DNA-protein crosslinks. nih.gov The formation of the thiyl radical is thermodynamically favored over other potential dissociation pathways. nih.govnih.gov This mechanism, where the analog leads to DNA damage upon activation by an external stimulus like radiation, represents a potent antimetabolite function.
The table below summarizes the characteristics and primary mechanisms of SCNdU in comparison to other well-studied deoxyuridine analogs.
| Feature | This compound (SCNdU) | 5-Bromo-2'-deoxyuridine (BrdU) | 5-Ethynyl-2'-deoxyuridine (EdU) |
| Primary Mechanism | Formation of thiyl radicals upon electron attachment, leading to DNA crosslinking. nih.govnih.gov | Incorporation into DNA, followed by dissociative electron attachment to form uracil-5-yl radical. nih.gov | Incorporation into DNA, followed by copper-catalyzed "click" reaction with a fluorescent azide (B81097) for detection. researchgate.net |
| Application | Investigated as a potential radiosensitizer. mdpi.comresearchgate.net | Used to label proliferating cells for immunocytochemical detection. ahajournals.org | Used to label proliferating cells for fluorescent detection. researchgate.netjcancer.org |
| Reactive Species Formed | Uracil-C5-thiyl radical (dU-5-S•). nih.gov | Uracil-5-yl radical (U•). nih.gov | Not applicable (used for detection). |
| Key Chemical Group | Thiocyanate (-SCN). nih.gov | Bromo (-Br). nih.gov | Ethynyl (-C≡CH). researchgate.net |
The table below details research findings on the products formed from this compound following radiation-induced electron attachment.
| Experimental Condition | Major Product | Minor Product | Product Ratio (Major:Minor) | Source |
| γ-irradiated N₂-saturated aqueous solution with OH-radical scavenger | dU-5S-5S-dU dimer | 2'-deoxyuridine (dU) | ~10:1 | nih.gov |
| DFT/M06-2x/6-31++G(d,p) calculations of bond cleavage in SCNdU•⁻ | dU-5-S• and CN⁻ | dU• and SCN⁻ | Favored by >15 kcal/mol | nih.gov |
Spectroscopic and Computational Investigations
Electron Spin Resonance (ESR) Spectroscopy for Radical Detection and Characterization
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a crucial technique for detecting and characterizing paramagnetic species like radicals, which possess unpaired electrons. europa.euethz.chresearchgate.net In the study of 5-thiocyanato-2'-deoxyuridine (SCNdU), ESR spectroscopy has been employed to investigate the consequences of electron attachment, a key process in the context of radiosensitization. nih.govnih.gov
When SCNdU is exposed to γ-irradiation in frozen aqueous solutions, ESR spectra indicate the formation of radical species. nih.gov Specifically, studies have shown that electron attachment to SCNdU leads to the formation of a π-anion radical (SCNdU•⁻), where the excess electron is located on the uracil (B121893) base. nih.govnih.gov This intermediate is unstable and rapidly dissociates.
ESR spectral analysis has demonstrated that the SCNdU•⁻ radical undergoes competitive bond cleavage. nih.gov One major pathway is the cleavage of the S-CN bond, which results in the formation of a uracil-C5-thiyl radical (dU-5-S•) and a cyanide anion (CN⁻). nih.govnih.gov This observation is supported by experiments with C6-deuterated 5-thiocyanatouracil (6-D-SCNU), which produces the corresponding deuterated thiyl radical (6-D-U-5-S•). nih.govnih.gov A secondary, less favorable pathway involves the cleavage of the C5-S bond, producing the uracil-5-yl radical (dU•) and a thiocyanate (B1210189) anion (SCN⁻). nih.gov The ESR studies did not find any evidence for the formation of perthyl (R-S-S•) intermediates. nih.gov
Analytical Techniques for Reaction Product Identification
High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool used to separate, identify, and quantify components in a mixture. bridgewater.edu In the investigation of SCNdU, HPLC has been essential for analyzing the stable products formed after γ-radiolysis at ambient temperature. nih.gov
Following irradiation of an aqueous solution of SCNdU, HPLC analysis reveals the degradation of the parent compound and the emergence of new product peaks. nih.gov Comparison of chromatograms before and after irradiation shows two primary products. nih.gov The minor product was identified as 2'-deoxyuridine (B118206) (dU) by comparing its retention time with that of a dU standard. nih.gov The major product was determined to be the dimer of the uracil-C5-thiyl radical, dU-5S-5S-dU. nih.govnih.gov Quantitative analysis indicated that the formation of the dimer is favored over the formation of dU by a ratio of approximately 10 to 1. nih.govnih.gov
| Compound | Retention Time (min) | Relative Abundance |
|---|---|---|
| 2'-deoxyuridine (dU) | 6.17 | Minor Product |
| dU-5S-5S-dU | 22.41 | Major Product |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry, providing a highly sensitive and specific method for identifying and characterizing molecules in complex mixtures. nih.govlcms.cz This technique has been instrumental in confirming the identities of the products formed from the irradiation of SCNdU. nih.gov
LC-MS and LC-MS/MS analyses were used to confirm that the minor product with a retention time of 6.17 minutes was indeed 2'-deoxyuridine (dU). nih.gov The mass spectra and fragmentation patterns of this peak matched those of a dU standard. nih.gov Similarly, LC-MS/MS was used to characterize the major product, the dU-5S-5S-dU dimer. nih.govnih.gov The mass spectrometric data provided definitive evidence for the structure of the dimer, which is formed from the combination of two dU-5-S• radicals. nih.gov
High-Performance Liquid Chromatography (HPLC) Analysis
Density Functional Theory (DFT) Calculations for Elucidating Reaction Energetics and Pathways
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to calculate the energetics and pathways of chemical reactions. frontiersin.org In the study of SCNdU, DFT calculations, specifically using the M06-2X functional with the 6-31++G(d,p) basis set and a polarizable continuum model (PCM) for aqueous solutions, have provided critical insights into the mechanism of electron-induced dissociation. nih.govnih.gov
DFT calculations have shown that the formation of the uracil-C5-thiyl radical (dU-5-S•) and a cyanide anion (CN⁻) is thermodynamically more favorable than the formation of the uracil-5-yl radical (dU•) and a thiocyanate anion (SCN⁻). nih.govnih.gov The Gibbs free energy (ΔG) for the former reaction is favored by over 15 kcal/mol. nih.govnih.gov
Furthermore, DFT calculations were used to determine the activation barriers for the two competing bond cleavage pathways in the initial π-anion radical (SCNdU•⁻). nih.govnih.gov The results support the experimental findings from ESR and HPLC.
| Bond Cleavage Pathway | Activation Barrier (kcal/mol) | Products |
|---|---|---|
| S-CN | 4.0 | dU-5-S• + CN⁻ |
| C5-S | 8.7 | dU• + SCN⁻ |
The significantly lower activation barrier for the S-CN bond cleavage (4.0 kcal/mol) compared to the C5-S bond cleavage (8.7 kcal/mol) explains the experimental observation that the formation of the dU-5-S• radical and its subsequent dimer is the predominant pathway. nih.govnih.gov
Molecular Modeling and Theoretical Studies on Electron Attachment Profiles
Molecular modeling and theoretical studies are essential for understanding the fundamental interactions between electrons and molecules. For potential radiosensitizers like SCNdU, these studies help to predict how the molecule will behave upon electron attachment. The process, known as dissociative electron attachment (DEA), is a key mechanism by which radiosensitizers can induce damage to DNA. mostwiedzy.plresearchgate.net
Theoretical investigations into SCNdU's sensitivity to electron attachment have been conducted using molecular modeling at the DFT level. nih.gov These studies focus on the initial formation of the π-anion radical (SCNdU•⁻) upon electron capture. nih.govnih.gov The excess electron initially occupies a π* orbital of the uracil base. nih.govnih.gov From this transient negative ion state, the molecule can undergo dissociation.
The theoretical models support a mechanism where the SCNdU•⁻ radical undergoes competitive fragmentation. nih.gov These computational results align with experimental observations, showing that cleavage of the S-CN bond is favored both thermodynamically and kinetically, leading primarily to the formation of the dU-5-S• radical. nih.govnih.gov This radical can then lead to DNA crosslinking through dimerization, highlighting the potential of SCNdU as a radiosensitizer. nih.govnih.gov
Applications in Advanced Biochemical and Molecular Research
Development as Research Probes for Nucleic Acid Structure and Function
The modification of nucleosides to serve as probes is a cornerstone of molecular biology, enabling the study of nucleic acid structure, dynamics, and interactions. Fluorescently labeled nucleosides, for instance, are invaluable for monitoring conformational changes and interactions with other molecules. interchim.fr While direct information on SCNdU's use as a fluorescent probe is not prevalent, the general principle involves incorporating a molecule with environmentally sensitive properties into a nucleic acid sequence. For example, a nucleoside analog, SedU, which contains a selenophene (B38918) ring at the 5-position of 2'-deoxyuridine (B118206), has been developed as a dual-purpose probe. It acts as both a microenvironment-sensitive fluorophore and an anomalous X-ray scatterer, allowing for both real-time fluorescence detection and 3D structural determination of G-quadruplexes. nih.gov This dual-functionality provides a powerful platform for correlating structural and recognition properties. nih.gov
Similarly, other modified nucleosides, like those with a furan (B31954) ring at the 5-position (5FU), exhibit changes in fluorescence upon hybridization, acting as molecular rotors. The development of such probes is crucial for understanding complex nucleic acid structures like G-quadruplexes and i-motifs, which are implicated in gene regulation and are potential therapeutic targets. researcher.life The ability to label DNA with non-radioactive tags, such as biotin (B1667282) or specific antibodies against modified bases like 5-bromo-2'-deoxyuridine (B1667946), has also been a significant advancement in nucleic acid research. dcu.iethermofisher.com
Utility in Affinity Labeling Studies for Protein-Nucleic Acid Interactions
Affinity labeling is a powerful technique used to identify and characterize the binding sites of ligands on their receptor proteins. biologiachile.cl This method involves a ligand analog that contains a reactive group, allowing it to bind covalently to amino acid residues within the binding site. biologiachile.cl Photoaffinity labeling, a specific type of affinity labeling, utilizes a photoactivatable group that becomes reactive upon exposure to light. biologiachile.cl This offers the advantage of precise temporal control over the labeling reaction. biologiachile.cl
The thiocyanate (B1210189) group of SCNdU, upon certain activation, could potentially serve as a reactive moiety for affinity labeling. Upon electron attachment, SCNdU can form a highly reactive uracil-5-yl radical (U•) or a thiyl radical (dU-5-S•). nih.gov These reactive species could then form covalent crosslinks with nearby amino acid residues in a protein that is bound to the SCNdU-containing nucleic acid. This would allow for the identification of the specific proteins or the domains of proteins that interact with that particular site on the DNA. This approach is conceptually similar to the use of other reactive nucleoside analogs in crosslinking studies to probe DNA-protein interactions. nih.gov The formation of such crosslinks can help in mapping the intricate network of interactions between nucleic acids and proteins, which is fundamental to many cellular processes.
Preclinical Research on Radiosensitizer Properties
Radiotherapy is a primary modality for cancer treatment; however, its effectiveness can be limited by the radioresistance of tumors, particularly under hypoxic conditions. researchgate.netnih.gov Radiosensitizers are compounds that increase the susceptibility of tumor cells to ionizing radiation. researchgate.net SCNdU has been identified as a promising radiosensitizer based on its chemical properties and has been investigated in cellular models. researchgate.netmdpi.comnih.gov
Enhancement of Ionizing Radiation Effects in Cellular Models
Studies have demonstrated that SCNdU can significantly enhance the effects of ionizing radiation in cancer cells. mdpi.comnih.gov In prostate cancer cells (PC3), treatment with SCNdU led to a significant suppression of cell proliferation and an increased sensitivity to X-ray radiation. researchgate.netmdpi.comnih.gov The radiosensitizing effect, quantified by the dose enhancement factor, was found to be 1.69. researchgate.netmdpi.comnih.gov This enhancement is associated with several cellular effects, including an increase in the population of cells in the G2/M phase of the cell cycle, which is the most radiosensitive phase. researchgate.netmdpi.comnih.gov Furthermore, SCNdU treatment in conjunction with radiation leads to an increased level of histone H2A.X phosphorylation (γH2A.X), a marker for DNA double-strand breaks, and a slight induction of apoptosis. researchgate.netmdpi.comnih.gov Notably, SCNdU itself shows minimal cytotoxicity in the absence of radiation. researchgate.netmdpi.comnih.gov
The underlying mechanism of radiosensitization by SCNdU is believed to involve its reaction with electrons produced during water radiolysis. nih.govmdpi.com Upon attachment of an excess electron, SCNdU undergoes dissociation, leading to the formation of reactive radicals. researchgate.netmdpi.comnih.gov Specifically, electron attachment can lead to the cleavage of the S-CN bond, forming a thiyl radical (dU-5-S•), or the C5-S bond, forming the uracil-5-yl radical (U•). nih.gov These highly reactive radicals can then induce further damage to the DNA, such as strand breaks and crosslinks, ultimately leading to cell death. nih.gov
Comparative Studies with Established Radiosensitizers (e.g., 5-Bromo-2'-deoxyuridine)
5-Bromo-2'-deoxyuridine (BrdU) is a well-known radiosensitizer that functions by being incorporated into DNA in place of thymidine (B127349). nih.govmdpi.com Its radiosensitizing effect is primarily attributed to its reaction with hydrated electrons, leading to the formation of the highly reactive uracil-5-yl radical (U•) and a bromide anion. nih.govresearchgate.net
SCNdU presents an interesting comparison to BrdU. While both can produce the reactive U• radical, the primary product of electron attachment to SCNdU is the thiyl radical (dU-5-S•), with U• formation being a minor pathway (approximately 10%). nih.gov The thiyl radical is also highly reactive and can lead to the formation of disulfide dimers (dU-5S-5S-dU), which can cause intra- and inter-strand DNA crosslinking, as well as DNA-protein crosslinks. nih.gov This suggests a potentially different or broader mechanism of action for SCNdU compared to BrdU.
| Feature | This compound (SCNdU) | 5-Bromo-2'-deoxyuridine (BrdU) |
| Primary Reactive Species | Thiyl radical (dU-5-S•) | Uracil-5-yl radical (U•) |
| Mechanism | Electron attachment leads to S-CN or C5-S bond cleavage. nih.gov | Electron attachment leads to C-Br bond cleavage. nih.govresearchgate.net |
| Resulting Damage | Potential for DNA strand breaks and S-S dimer formation leading to crosslinks. nih.gov | DNA strand breaks and other radical-induced damage. researchgate.net |
Investigation of Radiosensitization under Hypoxic Conditions
Hypoxia, or low oxygen levels, is a common feature of solid tumors and a major contributor to radioresistance. researchgate.netnih.govresearchgate.net Under hypoxic conditions, the yield of damaging free radicals from water radiolysis is reduced. researchgate.net Radiosensitizers that are effective under hypoxia are therefore of great interest.
The mechanism of action for both SCNdU and BrdU, which involves reacting with solvated electrons, is particularly relevant in hypoxic environments. mdpi.comresearchgate.net In normoxic (normal oxygen) cells, oxygen competes for these electrons, reducing the efficiency of the radiosensitizer. acs.org However, in hypoxic cells, the lower oxygen concentration allows the radiosensitizer to more effectively capture these electrons, leading to a more pronounced sensitizing effect. nih.govresearchgate.net Studies with BrdU have shown that its radiosensitizing effect is more evident in hypoxic cells compared to normoxic cells, with a greater induction of DNA double-strand breaks. nih.govresearchgate.net Given that SCNdU operates through a similar electron-capture mechanism, it is expected to be an effective radiosensitizer under hypoxic conditions as well. mdpi.commdpi.com
Exploration in Prodrug Design Strategies for Targeted Molecular Delivery (Conceptual Application)
A prodrug is an inactive compound that is converted into a pharmacologically active drug within the body through metabolic processes. premierconsulting.comijpcbs.com This approach is often used to overcome undesirable properties of a drug, such as poor solubility, instability, or lack of site-specificity. premierconsulting.comnih.govmdpi.com
Conceptually, SCNdU could be considered a type of bioprecursor prodrug in the context of radiotherapy. ijpcbs.com It is administered in a relatively inert form and is activated at the target site (the tumor) by a specific trigger (ionizing radiation). The radiation-induced electrons act as the "metabolic" trigger, converting the inactive SCNdU into the cytotoxic reactive radicals. This site-specific activation is a key principle in targeted drug delivery, aiming to maximize the therapeutic effect at the tumor while minimizing damage to surrounding healthy tissue. researchgate.net This strategy aligns with the goals of prodrug design to improve the therapeutic index of a drug. nih.gov
Q & A
Q. What is the primary mechanism by which SCNdU acts as a radiosensitizer in DNA damage studies?
SCNdU enhances radiation-induced DNA damage through dissociative electron attachment (DEA). Upon electron capture, the π-anion radical (SCNdU•⁻) undergoes S-CN bond cleavage, producing the uracil-5-thiyl radical (dU-5-S•) and cyanide (CN⁻). The thiyl radical forms disulfide bonds (dU-5S-5S-dU), causing intra-/inter-strand DNA crosslinks and DNA-protein crosslinks, which impede repair . CN⁻ exacerbates cytotoxicity by inhibiting cytochrome oxidase .
Q. How do experimental setups using ESR spectroscopy validate the formation of π-anion radicals in SCNdU?
ESR studies involve γ-irradiating SCNdU in glassy matrices (7.5 M LiCl/D₂O) at 77 K to trap pre-solvated electrons (eₚᵣₑ⁻). The π-anion radical is identified via anisotropic ESR signals (g-tensor analysis) and deuterium labeling at C6 to confirm spin density localization. Post-annealing (140–170 K) triggers radical mobility, enabling direct observation of dU-5-S• formation .
Q. What are the standard protocols for synthesizing and purifying SCNdU for radiation chemistry studies?
SCNdU is synthesized via nucleophilic substitution: 2'-deoxyuridine reacts with chlorothiocyanate in dry acetic acid. Purification uses reverse-phase HPLC (Wakopak® ODS column, gradient elution with H₂O/CH₃CN/1% formic acid). LC-MS/MS confirms purity (>95%) and detects byproducts (e.g., dU-5S-5S-dU) .
Advanced Research Questions
Q. How do DFT/M06-2x calculations resolve conflicting interpretations of SCNdU’s degradation pathways under electron attachment?
DFT/M06-2x/6-31++G(d,p) simulations with polarizable continuum modeling (PCM) reveal two competing pathways:
- C5-S bond cleavage : Produces dU˙ + SCN⁻ (ΔG = +15.4 kcal/mol; activation barrier = 8.7 kcal/mol).
- S-CN bond cleavage : Favored thermodynamically (ΔG = -15.4 kcal/mol) and kinetically (activation barrier = 4.0 kcal/mol), yielding dU-5-S• + CN⁻. Experimental LC-MS/MS data (10:1 dimer:dU ratio) align with computational predictions, confirming S-CN cleavage dominance .
Q. What methodological challenges arise in correlating ESR-derived radical kinetics with LC-MS/MS product quantification in irradiated SCNdU solutions?
Key challenges include:
- Radical stability : dU-5-S• detected at 77 K (ESR) may react with O₂ or solutes at room temperature, altering product ratios.
- Matrix effects : High LiCl concentrations (7.5 M) stabilize glassy states but may suppress secondary reactions (e.g., H• abstraction).
- Integration of data : ESR captures transient intermediates, while LC-MS/MS identifies stable end-products. Cross-validation requires controlled annealing and scavenger systems (e.g., sodium formate to eliminate •OH) .
Q. How can researchers optimize the balance between •OH scavenging and secondary reaction suppression in SCNdU radiation studies?
Sodium formate (1 mg/mL) effectively scavenges •OH without interfering with eₐq⁻ reactions. However, excess formate may reduce thiyl radical yields by competing for eₐq⁻. Optimal pH (~5–11) and ion strength (7.5 M LiCl) minimize hydrolysis of CN⁻ and stabilize intermediates. Parallel experiments with deuterated solvents (D₂O) enhance radical detection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
